molecular formula C10H12N2O2 B1531319 3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid CAS No. 2098070-33-6

3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid

Cat. No. B1531319
M. Wt: 192.21 g/mol
InChI Key: RMOPPUIZYFSHBS-UHFFFAOYSA-N
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Description

3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid is an organic compound used for chemical probe synthesis . This trifunctional building block contains a light-activated diazirine, alkyne tag, and carboxylic acid synthetic handle .


Molecular Structure Analysis

The empirical formula of the compound is C8H10N2O2 . It contains a 3-(But-3-yn-1-yl)-3H-diazirin-3-yl group and a propanoic acid group .


Chemical Reactions Analysis

The compound can undergo UV light-induced covalent modification when appended to a ligand or pharmacophore through its acid linker . This allows for potential downstream applications via the alkyne tag .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 166.18 . The storage temperature is recommended to be -20°C .

Scientific Research Applications

Synthetic Methodologies and Structural Analysis

  • Synthesis and structural determination of pyrazole derivatives, including 3-[1-(4-sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid, highlight the complexity of regiospecific reactions and the crucial role of single-crystal X-ray analysis in unambiguous structure determination. These compounds exhibit extensive hydrogen bonding, showcasing their potential in material science and crystal engineering (Kumarasinghe, Hruby, & Nichol, 2009).

Catalysis and Reaction Mechanisms

  • Investigations into the reactivity of 1-substituted 3-hydroxy-1H-pyrazoles with chloroform and NaOH reveal pathways for generating propanoic and butanoic acids, highlighting the utility of pyrazole derivatives in synthetic organic chemistry. The study also explores the biological effects of these compounds, such as protection against shock and improvement of blood flow, indicating their potential in medicinal chemistry (Dorn & Ozegowski, 1998).

Photophysics and Nanofluidics

  • The use of pyrazole-based compounds, such as 4-oxo-4-(pyren-4-ylmethoxy)butanoic acid, in the optical gating of synthetic ion channels demonstrates their potential in developing light-responsive nanofluidic devices. This application is crucial for controlled release, sensing, and information processing in nanotechnology and materials science (Ali et al., 2012).

Drug Discovery and Medicinal Chemistry

  • Pyrazole derivatives have been explored for their pharmacological activities, such as sedative, platelet antiaggregating, and local anesthetic activities. The synthesis and characterization of N,N-disubstituted 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanamides and propanamines from 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanoic acid exemplify the versatility of pyrazole compounds in drug discovery and development (Bondavalli, Bruno, Ranise, Schenone, Losasso, Donnoli, Stella, & Marmo, 1990).

Material Modification and Polymer Science

  • Research on the modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including 2-amino-3-(4-hydroxyphenyl)propanoic acid, highlights the role of pyrazole derivatives in enhancing the properties of polymeric materials. This includes improving thermal stability and introducing antibacterial and antifungal activities, which are essential for medical applications (Aly & El-Mohdy, 2015).

Safety And Hazards

The compound is classified as self-reactive . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place .

properties

IUPAC Name

3-(1-but-3-ynylpyrazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-3-6-12-8-9(7-11-12)4-5-10(13)14/h1,7-8H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOPPUIZYFSHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1C=C(C=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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